Fmoc-D-Ornithine(Dde)-OH is a specialized compound utilized primarily in peptide synthesis. It is a derivative of ornithine, an amino acid, featuring two protective groups: the Fmoc (9-Fluorenylmethyloxycarbonyl) group and the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) group. These protecting groups play a critical role in preventing unwanted reactions during the synthesis of peptides, allowing for selective deprotection and subsequent reactions at specific stages of the synthetic process.
Fmoc-D-Ornithine(Dde)-OH is classified as an amino acid derivative. It is primarily sourced from chemical suppliers specializing in peptide synthesis reagents, such as Merck Millipore and BenchChem. The compound is recognized for its utility in solid-phase peptide synthesis (SPPS), where it facilitates the assembly of complex peptides by providing orthogonal protection strategies .
The synthesis of Fmoc-D-Ornithine(Dde)-OH typically involves a multi-step process:
In industrial settings, these reactions are scaled up in large reactors with controlled conditions to ensure high yield and purity, followed by purification techniques like crystallization or chromatography.
The molecular structure of Fmoc-D-Ornithine(Dde)-OH can be depicted as follows:
The presence of these groups enables the compound to undergo various chemical transformations while maintaining structural integrity during peptide assembly .
Fmoc-D-Ornithine(Dde)-OH participates in several key reactions:
The mechanism of action for Fmoc-D-Ornithine(Dde)-OH revolves around its protective groups during peptide synthesis. The Dde and Fmoc groups act as shields to prevent unwanted reactions at specific stages. During synthesis, these groups are selectively removed to expose reactive sites on the amino acid, allowing for precise control over peptide assembly. This stepwise deprotection enables researchers to construct complex peptides with high fidelity .
Fmoc-D-Ornithine(Dde)-OH finds extensive applications in various scientific fields:
The development of orthogonal protection strategies revolutionized peptide synthesis by enabling selective deprotection of specific functional groups during chain assembly. The concept emerged in the 1960s with Bruce Merrifield’s pioneering work on SPPS, which initially relied on acid-labile tert-butyloxycarbonyl (Boc) for α-amino protection and benzyl (Bzl) derivatives for side chains [3] [5]. This system, however, lacked true orthogonality as both protections required acidic cleavage. The 1970s introduced the game-changing 9-fluorenylmethoxycarbonyl (Fmoc) group, removable under basic conditions (e.g., piperidine), which paired with acid-stable side-chain protections like tert-butyl (tBu). This Fmoc/tBu duality established the first robust orthogonal framework, allowing sequential deprotection without compromising chain integrity [3] [8].
Table 1: Evolution of Key Orthogonal Protecting Groups in SPPS
Era | α-Amino Protection | Side-Chain Protection | Orthogonal Cleavage Agents | Limitations |
---|---|---|---|---|
1960s | Boc | Bzl, OBzl | TFA/HF | Non-orthogonal; side reactions |
1970s | Fmoc | tBu, OtBu | Piperidine (base) + TFA (acid) | Limited side-chain diversity |
1990s | Fmoc | Dde, ivDde, Alloc | Hydrazine, Pd(0) | Enhanced orthogonality for complex peptides |
The 1990s marked a quantum leap with specialized groups like 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and its sterically hindered variant ivDde. These hydrazine-labile groups enabled selective ε-amino deprotection in lysine/ornithine residues without disturbing Fmoc or tBu [1] [4]. Simultaneously, palladium-cleavable allyloxycarbonyl (Alloc) emerged for applications requiring neutral deconditions [3] [7]. These innovations addressed critical challenges:
Fmoc-D-Orn(Dde)-OH exemplifies the synergy of chiral backbone engineering and advanced orthogonality. Structurally, it combines:
Table 2: Key Ornithine Derivatives in SPPS
Compound | Side-Chain Protection | Cleavage Conditions | Unique Applications |
---|---|---|---|
Fmoc-D-Orn(Dde)-OH | Dde | 2% hydrazine/DMF | Branching, cyclization |
Fmoc-D-Orn(ivDde)-OH | ivDde | 2–4% hydrazine/DMF | Aggregated sequences |
Fmoc-D-Orn(Mtt)-OH | Mtt | 1% TFA/DCM | Acid-sensitive conjugations |
This compound’s unique advantages stem from its stereochemistry and protection scheme:
Table 3: Applications of Fmoc-D-Orn(Dde)-OH in Peptide Engineering
Application | Mechanism | Example |
---|---|---|
Fluorescent Labeling | Dde removal → Lys-side FITC coupling | His-Ala-Phe-Gly-Glu-D-Orn(FITC)-NH₂ [6] |
Cyclic Peptides | Dde removal → lactamization | Cyclo(-D-Tyr-D-Orn-D-Asp-) [1] |
Lipopeptides | Dde removal → fatty acid acylation | Pam₃Cys-Ser-(D-Orn)-Lys-OH |
Synthetic Considerations:
Fmoc-D-Orn(Dde)-OH bridges classical SPPS and cutting-edge peptide therapeutics, enabling precision engineering of constrained, labeled, or topologically complex biomolecules. Its ongoing use in antimicrobial peptides and peptide-drug conjugates underscores its role as a cornerstone of modern synthetic biology [5] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7